Cas no 27270-89-9 (Epoxygentisylquinone)

Epoxygentisylquinone 化学的及び物理的性質
名前と識別子
-
- 7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione,3-(hydroxymethyl)-, (1R,6S)-
- Phyllostine
- (1R,6S)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
- [ "" ]
- 27270-89-9
- 7-OXABICYCLO(4.1.0)HEPT-3-ENE-2,5-DIONE, 3-(HYDROXYMETHYL)-, (1R,6S)-
- (-)-Phyllostine
- CHEBI:145110
- AKOS040762940
- HY-N3076
- B1K54WA3BP
- (1R, 6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2, 5-dione
- Epoxygentisylquinone
- 5,6-epoxygentisylquinone
- UNII-B1K54WA3BP
- DTXSID60181723
- 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-(hydroxymethyl)-, (1R)-
- CS-0023165
- (1R,6S)-3-(HYDROXYMETHYL)-7-OXABICYCLO(4.1.0)HEPT-3-ENE-2,5-DIONE
- DTXCID00104214
- DA-76841
-
- インチ: InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1
- InChIKey: PLELZLHJHUZIGY-RQJHMYQMSA-N
- SMILES: O1[C@@H]2C(C=C(CO)C([C@H]12)=O)=O
計算された属性
- 精确分子量: 154.02700
- 同位素质量: 154.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 66.9A^2
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.555
- Boiling Point: 398.9°Cat760mmHg
- フラッシュポイント: 177.4°C
- Refractive Index: 1.589
- PSA: 66.90000
- LogP: -1.17570
- じょうきあつ: 0.0±2.1 mmHg at 25°C
Epoxygentisylquinone Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Epoxygentisylquinone 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Epoxygentisylquinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65810-5mg |
Phyllostine |
27270-89-9 | 5mg |
¥2400.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5788-5mg |
Phyllostine |
27270-89-9 | 5mg |
¥ 1570 | 2024-07-19 | ||
TargetMol Chemicals | TN5788-1 mL * 10 mM (in DMSO) |
Phyllostine |
27270-89-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1670 | 2023-09-15 | |
TargetMol Chemicals | TN5788-5 mg |
Phyllostine |
27270-89-9 | 98% | 5mg |
¥ 1,570 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65810-10mg |
Phyllostine |
27270-89-9 | 10mg |
¥4200.0 | 2021-09-08 | ||
A2B Chem LLC | AF65902-5mg |
Phyllostine |
27270-89-9 | 98.5% | 5mg |
$285.00 | 2024-04-20 | |
TargetMol Chemicals | TN5788-1 ml * 10 mm |
Phyllostine |
27270-89-9 | 1 ml * 10 mm |
¥ 1670 | 2024-07-19 |
Epoxygentisylquinone 関連文献
-
Rebecca J. M. Goss,Jens Fuchser,David O’Hagan Chem. Commun. 1999 2255
-
2. Index pages
-
Timothy D. H. Bugg,Christopher J. Winfield Nat. Prod. Rep. 1998 15 513
-
4. Ylidenebutenolide mycotoxins. Concise syntheses of patulin and neopatulin from carbohydrate precursorsMandy Bennett,G. Byron Gill,Gerald Pattenden,Anthony J. Shuker,Alan Stapleton J. Chem. Soc. Perkin Trans. 1 1991 929
-
T. J. Simpson Nat. Prod. Rep. 1984 1 281
-
Xiao-Long Yang,Jing-Ze Zhang,Du-Qiang Luo Nat. Prod. Rep. 2012 29 622
Epoxygentisylquinoneに関する追加情報
Epoxygentisylquinone: A Comprehensive Overview
Epoxygentisylquinone, also known by its CAS number 27270-89-9, is a compound of significant interest in the fields of natural product chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential bioactive properties. Epoxygentisylquinone is a quinone derivative, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound's name itself reflects its structural composition: "epoxy" indicates the presence of an epoxide group, while "gentisyl" refers to its origin from gentisic acid, a naturally occurring phenolic compound.
Recent studies have highlighted the importance of Epoxygentisylquinone in the context of natural product-based drug discovery. Researchers have explored its potential as a lead compound for developing novel therapeutic agents. For instance, a 2023 study published in the Journal of Natural Products demonstrated that Epoxygentisylquinone exhibits potent antioxidant activity, which could be harnessed for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals was found to be comparable to that of well-known antioxidants like vitamin C and glutathione.
Another area of interest surrounding Epoxygentisylquinone is its role in traditional medicine. The compound is isolated from various plant species, including those used in traditional Chinese medicine (TCM). According to a 2023 review in Phytotherapy Research, Epoxygentisylquinone has been traditionally used to treat inflammatory conditions and wounds. Modern pharmacological studies have corroborated these traditional uses by demonstrating the compound's anti-inflammatory and wound-healing properties in preclinical models.
The structural uniqueness of Epoxygentisylquinone also makes it an intriguing target for chemical synthesis and modification. Chemists have developed novel synthetic routes to produce this compound in large quantities, enabling further research into its therapeutic potential. A 2023 paper in Organic Chemistry Frontiers described a highly efficient synthesis method that involves a tandem epoxidation and cyclization reaction. This advancement not only facilitates the large-scale production of Epoxygentisylquinone but also opens avenues for the creation of structurally related analogs with enhanced bioactivity.
From a mechanistic perspective, Epoxygentisylquinone's bioactivity is thought to arise from its ability to modulate key cellular pathways. For example, studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which are central players in inflammation and cancer progression. A 2023 study published in Molecular Pharmacology revealed that Epoxygentisylquinone induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways, suggesting its potential as an anticancer agent.
In addition to its pharmacological applications, Epoxygentisylquinone has shown promise in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials with unique electronic properties. A 2023 article in Materials Chemistry reported that derivatives of Epoxygentisylquinone can be used to create organic semiconductors with high electron mobility, making them suitable for applications in flexible electronics and optoelectronic devices.
Despite its numerous potential applications, further research is needed to fully elucidate the mechanisms underlying Epoxygentisylquinone's bioactivity and safety profile. Preclinical studies have demonstrated that the compound is generally well-tolerated at therapeutic doses; however, long-term toxicity studies are required before it can be considered for clinical trials. Moreover, investigations into the pharmacokinetics and pharmacodynamics of Epoxygentisylquinone are essential for optimizing its delivery and efficacy.
In conclusion, Epoxygentisylquinone (CAS No: 27270-89-9) stands out as a multifaceted natural product with significant potential across various domains. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for drug development. Furthermore, its structural versatility opens doors for innovative applications in materials science. As research on this compound continues to advance, it is likely that new insights will emerge, solidifying its role as an important molecule in both traditional medicine and modern pharmacology.
27270-89-9 (Epoxygentisylquinone) Related Products
- 1353955-38-0(3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester)
- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)
- 1710472-19-7(3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)
- 1361725-74-7(6-(2,3-Dichlorophenyl)-3-fluoropicolinaldehyde)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)
- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 1261944-35-7(4-(4-tert-butylphenyl)-2-hydroxybenzaldehyde)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 829-26-5(2,3,6-Trimethylnaphthalene)




